4-((4-Carbamoylphenyl)methyl)benzamide
Description
Contextualization within the Landscape of Benzamide-Containing Chemical Scaffolds
Benzamide (B126) and its derivatives are a well-established and significant class of compounds in medicinal chemistry and materials science. The benzamide functional group, consisting of a benzene (B151609) ring attached to an amide, is a privileged scaffold. This means it is a molecular framework that is frequently found in biologically active compounds and approved drugs.
The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. Benzamide derivatives have been successfully developed into a diverse array of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs. The presence of two benzamide moieties in 4-((4-Carbamoylphenyl)methyl)benzamide suggests a potential for multifaceted interactions with biological targets.
A closely related compound, 4-amino-N-(4-carbamoylphenyl)benzamide, is known to be an important intermediate in the synthesis of Pigment Yellow 181. researchgate.net This industrial application highlights the accessibility and utility of the N-(4-carbamoylphenyl)benzamide substructure. The introduction of a methylene (B1212753) linker to create this compound introduces a degree of flexibility and a different spatial arrangement of the two aromatic rings, which could lead to novel properties and applications.
Significance and Research Potential of the this compound Structural Motif
The structural motif of this compound holds considerable research potential for several reasons. The symmetrical nature of the molecule, with two identical functionalized phenyl rings, could lead to bivalent interactions with biological targets, potentially enhancing affinity and selectivity. The methylene bridge provides rotational flexibility, allowing the two benzamide units to adopt various conformations, which can be crucial for binding to specific protein pockets.
Furthermore, the carbamoyl (B1232498) (-CONH2) groups are capable of forming hydrogen bonds, which are critical for molecular recognition and binding to biological macromolecules such as enzymes and receptors. The exploration of this compound and its analogs could lead to the discovery of new enzyme inhibitors, receptor modulators, or materials with unique properties.
While specific research on this compound is still in its nascent stages, the broader class of benzamide derivatives has shown significant promise in various therapeutic areas. For instance, novel benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com Others have been designed as selective inhibitors of cytochrome P450 enzymes, such as CYP1B1, which is a target in cancer therapy. vensel.org
Overview of Academic Research Avenues for this compound and its Analogs
The academic research avenues for this compound and its analogs are diverse and promising. Key areas of potential investigation include:
Medicinal Chemistry and Drug Discovery: The primary focus would be the synthesis and biological evaluation of a library of analogs. By modifying the substituents on the phenyl rings or altering the linker between them, researchers can explore the structure-activity relationships (SAR) for various biological targets. Potential therapeutic areas to investigate include oncology, neurodegenerative diseases, and infectious diseases, given the broad spectrum of activities observed for other benzamide derivatives. researchgate.netresearcher.lifenih.gov
Enzyme Inhibition Studies: Given that many benzamides are known enzyme inhibitors, a logical research direction would be to screen this compound and its derivatives against a panel of clinically relevant enzymes. This could include kinases, proteases, and histone deacetylases (HDACs), which are all important targets in drug discovery. researcher.life
Materials Science: The rigid aromatic structures and hydrogen bonding capabilities of this molecule suggest potential applications in materials science. Researchers could investigate its use in the formation of supramolecular assemblies, liquid crystals, or as a component in functional polymers. Its structural similarity to intermediates for pigments also suggests that it could be explored for applications in dyes and organic electronics. researchgate.net
Chemical Biology: As a research tool, this compound could be used to probe the structure and function of specific biological systems. For example, fluorescently labeled analogs could be synthesized to visualize their interactions with cellular components.
To facilitate such research, the development of an optimized and efficient synthesis for this compound would be a crucial first step. While a synthetic route for the related 4-amino-N-(4-carbamoylphenyl)benzamide has been described, specific procedures for the target compound are not yet widely reported. researchgate.net
Interactive Data Table: Physicochemical Properties of Related Benzamide Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility (in water) |
| Benzamide | C7H7NO | 121.14 | 0.64 | Moderately Soluble |
| Terephthalamide | C8H8N2O2 | 164.16 | -0.48 | Poorly Soluble |
| 4-Methylbenzamide (B193301) | C8H9NO | 135.17 | 1.15 | Slightly Soluble |
| N-(4-Carbamoylphenyl)benzamide | C14H12N2O2 | 240.26 | 1.50 | Poorly Soluble |
Note: The data in this table is based on computational predictions and should be considered as an estimation.
Structure
3D Structure
Properties
CAS No. |
47004-70-6 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[(4-carbamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14N2O2/c16-14(18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19) |
InChI Key |
PSMROHUITDXCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Carbamoylphenyl Methyl Benzamide and Its Derivatives
Strategic Approaches to the Core 4-((4-Carbamoylphenyl)methyl)benzamide Structure
The creation of the core structure can be approached through several classic and modern organic synthesis routes, focusing on the formation of the methylene (B1212753) bridge connecting the two phenyl rings and the introduction or interconversion of functional groups to yield the final diamide.
A primary and effective strategy for synthesizing the diphenylmethane (B89790) core involves the acid-catalyzed condensation of aromatic amines with formaldehyde (B43269). This method is widely used for producing 4,4'-diaminodiphenylmethane (MDA) and its derivatives. google.comgoogle.com
A plausible synthetic pathway commencing from aniline (B41778) is as follows:
Synthesis of 4,4'-Diaminodiphenylmethane (MDA): Aniline is reacted with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to produce a mixture of diamines and polyamines of the diphenylmethane series. google.com The reaction conditions, including the ratio of reactants and temperature, can be controlled to maximize the yield of the desired 4,4'-isomer. google.com Eco-friendly methods using water as a solvent have also been developed, offering high yields without the need for strong mineral acids.
Conversion of Amino Groups to Nitriles: The resulting 4,4'-diaminodiphenylmethane can be converted to 4,4'-dicyanodiphenylmethane. This transformation is typically achieved via a Sandmeyer reaction, where the diamine is first diazotized with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt.
Hydrolysis of Nitriles to Amides: The final step in forming the core structure is the hydrolysis of the dinitrile to the diamide, this compound. This can be accomplished under either acidic or basic conditions, typically with heating, to convert both cyano groups into primary carboxamide groups.
An alternative route involves the Friedel-Crafts alkylation, a fundamental method for forming carbon-carbon bonds to aromatic rings. google.com This could involve the reaction of benzyl (B1604629) chloride with benzene (B151609) in the presence of a Lewis acid catalyst like ferric chloride or aluminum chloride to form the basic diphenylmethane skeleton, which would then require subsequent functionalization (e.g., nitration, reduction, Sandmeyer reaction, hydrolysis) at the 4 and 4' positions. google.comchemicalbook.comscribd.com
The formation of the two benzamide (B126) groups from a dicarboxylic acid precursor, such as 4,4'-methylenedibenzoic acid, is a critical step. Several methods are available, each with distinct advantages regarding reaction conditions, yield, and scalability.
Direct Amidation with Ammonia (B1221849): Carboxylic acids can react directly with ammonia to form amides, but this reaction is often slow at room temperature and typically requires high temperatures to drive the dehydration of the intermediate ammonium (B1175870) salt to the amide. lardbucket.orglibretexts.orglibretexts.org
Via Acyl Chlorides: A highly effective and common two-step method involves first converting the dicarboxylic acid to its more reactive diacyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uk The resulting diacyl chloride is then reacted with a concentrated solution of ammonia to violently produce the diamide. chemguide.co.ukyoutube.com This method is efficient but generates hydrogen chloride as a byproduct. youtube.com
Using Coupling Reagents: To avoid harsh conditions, various coupling reagents, widely used in peptide synthesis, can be employed. Reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts (e.g., BOP, PyBOP) activate the carboxylic acid, allowing for amide bond formation under mild conditions. While over 200 activators for amide coupling have been developed, only a select few are routinely used for large-scale synthesis due to factors like cost, reliability, and ease of handling. researchgate.net
Below is a comparative table of common amide bond formation strategies.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages/Considerations |
| Direct Amidation | Carboxylic Acid, Ammonia (NH₃) | High temperature (e.g., >170°C) libretexts.org | Atom economical, simple reagents. | Requires high heat, can be slow, equilibrium may need to be driven. libretexts.org |
| Acyl Chloride | Carboxylic Acid, SOCl₂ or (COCl)₂, then NH₃ | Step 1: Reflux in SOCl₂. Step 2: Addition to conc. aq. NH₃, often exothermic. chemguide.co.ukyoutube.com | High reactivity, generally high yield, fast reaction. | Generates corrosive HCl byproduct youtube.com, requires handling of hazardous reagents (SOCl₂). |
| Coupling Reagents | Carboxylic Acid, NH₃, Coupling Agent (e.g., EDCI, HATU) | Room temperature, various organic solvents (e.g., DMF, DCM). | Mild conditions, high chemoselectivity, good for sensitive substrates. | Reagents are expensive, generate stoichiometric byproducts, lower atom economy. researchgate.net |
Parallel and Combinatorial Synthesis of this compound Analogs
To explore the chemical space around the core structure, parallel synthesis and diversity-oriented synthesis (DOS) offer powerful strategies to generate libraries of analogs.
Diversity-oriented synthesis (DOS) aims to generate collections of small molecules with a high degree of structural or skeletal diversity, moving beyond simple appendage variation around a common scaffold. scispace.comscispace.com The goal is to efficiently explore new areas of chemical space. scispace.com A key principle of DOS is the use of complexity-generating reactions that allow a common starting material to branch into multiple, distinct molecular frameworks. cam.ac.uk
A hypothetical DOS strategy starting from a functionalized diphenylmethane intermediate could yield a variety of complex polycyclic scaffolds. For example, an intermediate with orthogonal functional groups on each ring (e.g., an amino group and a carboxylic acid) could be subjected to different reaction conditions to trigger unique intramolecular cyclization cascades, as illustrated below.
| Starting Material | Reagent/Catalyst | Reaction Pathway | Resulting Scaffold |
| Heat, Acid Catalyst | Intramolecular Amidation | Lactam-fused Polycycle | |
| Transition Metal Catalyst (e.g., Pd, Rh) | C-H Activation/Cyclization | Bridged Polycycle | |
| Radical Initiator | Radical Cyclization | Spirocyclic Compound |
This approach, inspired by biosynthetic pathways, can transform simple, acyclic precursors into a diverse array of complex polycyclic structures. wordpress.com
Chemoselective reactions allow for the specific modification of one functional group in the presence of others, enabling the late-stage diversification of the this compound structure.
Phenyl Ring Modifications: The two phenyl rings can be modified via electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are governed by the existing substituents. The methylene bridge is an activating, ortho-, para-directing group, while the benzamide moiety is a deactivating, meta-directing group. This interplay would likely direct incoming electrophiles (e.g., during nitration or halogenation) to the positions ortho to the methylene bridge.
Carbamoyl (B1232498) Moiety Modifications: The primary amide groups offer several avenues for modification.
Transamidation: The NH₂ group can be exchanged by reacting the parent amide with a different amine, often under harsh, metal-free conditions or with a catalyst. researchgate.net
Selenation/Reduction: Reagents like Woollins' reagent can chemoselectively transform a benzamide. For instance, it has been used to convert N-aryl-N-(2-oxo-2-arylethyl) benzamides into the corresponding N-aryl-N-(arylenethyl) benzoselenoamides, demonstrating a simultaneous selenation of the amide carbonyl and reduction of another keto group in the molecule. proquest.com
Dehydration: The primary amide can be dehydrated to the corresponding nitrile using reagents such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.
Hofmann Rearrangement: Treatment with bromine and a strong base can convert the primary amide to a primary amine with one less carbon atom.
Process Optimization for Scalable Synthesis of this compound
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization with a focus on cost, safety, efficiency, and environmental impact. acs.org Key considerations include reagent selection, reaction execution, and purification methods. acs.org
For the synthesis of this compound, the amidation step is a prime candidate for process optimization. While coupling reagents are excellent for small-scale synthesis of complex molecules, their high cost and low atom economy make them less suitable for large-scale manufacturing. researchgate.net
The following table contrasts a typical lab-scale approach with an optimized process for the amidation of 4,4'-methylenedibenzoic acid.
| Parameter | Lab Scale Approach | Optimized Process Approach | Rationale for Optimization |
| Amidation Reagent | Peptide coupling agent (e.g., HATU, HOBt). | Thionyl chloride (SOCl₂) followed by ammonia. | Significant cost reduction; SOCl₂ is a bulk chemical. acs.org |
| Solvent | Anhydrous DMF or DCM. | Toluene or a greener solvent; potential for solvent recycling. | Reduced cost, improved safety profile, lower environmental impact. |
| Purification | Silica gel column chromatography. | Recrystallization. | Avoids costly and solvent-intensive chromatography; suitable for large quantities. |
| Yield & Throughput | Often prioritized for purity over yield on first pass. | Optimized for high yield and space-time yield. | Maximizes output and efficiency of plant equipment. |
| Process Safety | Small scale minimizes risks. | Rigorous hazard assessment (e.g., for exothermic reactions, handling SOCl₂). | Ensures safe operation at scale. |
| Byproduct Management | Byproducts are discarded. | Byproduct streams are minimized or treated (e.g., quenching and neutralizing HCl). youtube.com | Reduces waste and environmental footprint (Process Mass Intensity). acs.org |
Structure Activity Relationship Sar Studies of 4 4 Carbamoylphenyl Methyl Benzamide Derivatives
Identification of Essential Structural Elements for Biological Engagement
Due to the absence of specific studies on 4-((4-Carbamoylphenyl)methyl)benzamide, identifying its essential structural elements for biological engagement remains speculative. General principles of medicinal chemistry suggest that the two carbamoylphenyl groups, linked by a methylene (B1212753) bridge, likely play a crucial role in target binding. The carbamoyl (B1232498) (-CONH2) groups can act as hydrogen bond donors and acceptors, while the phenyl rings can engage in hydrophobic and π-stacking interactions. The central methylene linker provides a degree of flexibility, allowing the two aromatic rings to adopt various spatial orientations. However, without experimental data, the precise contributions of these features to any specific biological activity are unknown.
Conformational Flexibility and its Implications for Ligand-Target Recognition
Rational Design Principles for Optimizing this compound Analogs
The development of rational design principles for optimizing analogs of this compound is contingent on the availability of initial SAR data and a known biological target. Without this foundational information, it is not possible to outline specific strategies for enhancing potency, selectivity, or pharmacokinetic properties. The process of rational drug design involves a cycle of designing, synthesizing, and testing new compounds based on an understanding of the ligand-target interactions, which is currently lacking for this specific molecule.
Molecular Mechanisms of Action and Target Interaction Profiling for 4 4 Carbamoylphenyl Methyl Benzamide Analogs
Enzymatic Inhibition and Activation Mechanisms
Benzamide (B126) derivatives have been identified as potent modulators of various enzymes, acting as both inhibitors and, in some cases, activators. Their mechanisms of action often involve direct interaction with the active site or allosteric sites of the target enzyme, leading to a modulation of its catalytic activity.
Kinetic Characterization of Enzyme Modulation
The inhibitory activity of benzamide analogs has been characterized through detailed kinetic studies. For instance, certain benzamide-based histone deacetylase (HDAC) inhibitors have been shown to be long-residence time inhibitors with slow association and dissociation kinetic rates. nih.gov This contrasts with other classes of HDAC inhibitors, such as hydroxamates, which exhibit rapid binding kinetics. nih.gov The slow binding kinetics of benzamide inhibitors can lead to an underestimation of their potency when determined by standard IC50 assays with short preincubation times. nih.gov
Kinetic studies on other enzymes have also been performed. For example, isothermal titration calorimetry (ITC) has been utilized to provide a complete kinetic characterization of enzyme inhibitors, including the trypsin inhibitor benzamidine, a simple benzamide analog. nih.gov This technique allows for the determination of both the binding constant and the mode of inhibition in a single experiment. nih.gov
Specific Protein Targets (e.g., Histone Deacetylases, Kinases, Transporters, Carbonic Anhydrases)
The benzamide scaffold has proven to be a versatile template for targeting a diverse array of protein classes.
Histone Deacetylases (HDACs): Benzamide derivatives are a well-established class of HDAC inhibitors. acs.orgnih.gov They have been shown to possess greater isoform selectivity compared to other classes of HDAC inhibitors, often targeting class I HDACs. nih.gov The 2'-amino group on a benzanilide (B160483) moiety has been identified as a crucial structural feature for inhibitory activity. acs.org
Kinases: Various benzamide analogs have been developed as potent tyrosine kinase inhibitors. nih.gov For example, compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment have shown inhibitory activity against receptor tyrosine kinases such as EGFR, HER-2, and KDR. nih.gov The flexible linker provided by the 4-(aminomethyl)benzamide moiety can allow for optimal binding to the active site of the kinase. nih.gov Glucokinase activators based on benzamide derivatives are also under investigation for the treatment of diabetes. nih.gov
Transporters: Benzamide derivatives have been found to inhibit the activity of certain transporters. The novel benzamide derivative VKNG-2 has been shown to inhibit the ABCG2 transporter, which is involved in multidrug resistance in cancer cells. nih.govmdpi.com Other benzamide-based compounds have been identified as potent and selective inhibitors of the glycine (B1666218) transporter type-2. nih.gov
Carbonic Anhydrases (CAs): Sulfamoyl benzamide derivatives have been synthesized and evaluated as inhibitors of human and bacterial carbonic anhydrases. nih.govnih.gov Some of these compounds have shown potent inhibition of various CA isoforms, with Ki values in the nanomolar range. nih.govnih.gov
| Compound Class | Target Enzyme | Inhibition Data | Reference |
| Benzamide Derivatives | Histone Deacetylase (HDAC) | IC50 values in the range of 2-50 µM | acs.orgnih.gov |
| 4-(Arylaminomethyl)benzamide Derivatives | Tyrosine Kinases (e.g., EGFR) | 91-92% inhibition at 10 nM for potent analogs | nih.gov |
| Sulfamoyl Benzamide Derivatives | Carbonic Anhydrase (CA) | Ki values ranging from nanomolar to sub-micromolar | nih.govnih.govnih.gov |
| 2-(Aminomethyl)-benzamide Derivatives | Glycine Transporter Type-2 | Potent and selective inhibition | nih.gov |
Receptor Binding and Allosteric Modulation Studies
Benzamide analogs are known to interact with a variety of receptors, often exhibiting high affinity and selectivity. They can act as both direct binders to the primary (orthosteric) site or as allosteric modulators, which bind to a secondary (allosteric) site to modulate the receptor's response to an endogenous ligand. wikipedia.org
Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com These compounds bind to an allosteric site within the 7-transmembrane domain of the receptor. mdpi.com Structure-activity relationship studies have shown that the potency of these NAMs is influenced by substituents on the aromatic rings of the benzamide scaffold. mdpi.com
Other benzamide analogs have been discovered as NAMs of human neuronal nicotinic receptors (nAChRs), with some showing selectivity for specific subtypes. nih.gov For instance, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide was found to inhibit α4β2 nAChRs with a 5-fold preference over α3β4 nAChRs. nih.gov
Furthermore, substituted benzamides have been extensively studied for their interaction with dopamine (B1211576) receptors, particularly the D2 and D4 subtypes. nih.gov The binding affinity of these compounds can be modulated by substituents on the benzamide ring, leading to subtype-selective interactions. nih.gov
| Compound Class | Receptor Target | Mode of Action | Binding/Inhibition Data | Reference |
| Aryl Benzamide Derivatives | mGluR5 | Negative Allosteric Modulator (NAM) | Varies based on substitution patterns | mdpi.com |
| Benzamide Analogs | Neuronal Nicotinic Receptors (nAChRs) | Negative Allosteric Modulator (NAM) | IC50 of 6.0 µM for a lead compound on α4β2 nAChRs | nih.gov |
| Substituted Benzamides | Dopamine D4 Receptor | Varies (Antagonist) | Affinity is sensitive to ring substituents | nih.gov |
| N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides | mGluR5 | Positive Allosteric Modulator (PAM) | Potency influenced by electronegative substituents | acs.org |
Downstream Signaling Pathway Investigations in Cellular Systems
The interaction of benzamide analogs with their molecular targets can trigger a cascade of downstream signaling events within cells. For example, the inhibition of the Hedgehog (Hh) signaling pathway by certain benzamide derivatives has been investigated. nih.gov One such compound was found to target the Smoothened (Smo) receptor, preventing its translocation to the primary cilium, a key step in Hh pathway activation. nih.gov
In the context of multidrug resistance, the benzamide derivative VKNG-2 was found to inhibit the ABCG2 transporter. mdpi.com Further investigation into its mechanism revealed that this compound may also affect the PI3K/AKT signaling pathway, which is known to regulate the expression of ABCG2. mdpi.com
In Vitro Mechanistic Assays for Interrogation of Biological Pathways
A variety of in vitro assays are employed to elucidate the mechanisms of action of benzamide analogs.
Enzyme Inhibition Assays: These assays directly measure the effect of a compound on the activity of a purified enzyme. For instance, a stopped-flow CO2 hydrase assay is used to determine the inhibitory activity of compounds against carbonic anhydrases. nih.gov For HDACs, a common method involves the use of a 3H-labeled histone substrate, where the release of [3H]acetic acid is measured. acs.org
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Radioligand binding assays, using a radioactively labeled ligand that binds to the receptor, are a common technique.
Cell-Based Signaling Assays: These assays are used to assess the effect of a compound on a specific signaling pathway within a cellular context. For example, luciferase reporter assays are used to measure the activity of the Hedgehog signaling pathway. nih.gov
Cellular Proliferation and Cytotoxicity Assays: To determine the functional consequences of target engagement, assays that measure cell viability and proliferation are often used. The Sulforhodamine B (SRB) colorimetric assay is one such method used to evaluate the anti-proliferative activity of novel benzamide conjugates. nih.gov
Antimicrobial Activity Assays: The disc diffusion method is a standard in vitro technique used to screen for the antibacterial activity of newly synthesized benzamide derivatives. nanobioletters.com
Computational Chemistry and Cheminformatics Applied to 4 4 Carbamoylphenyl Methyl Benzamide
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and geometric characteristics of molecules. These calculations provide a theoretical basis for understanding molecular stability, reactivity, and spectroscopic properties.
DFT studies on various benzamide (B126) derivatives have been instrumental in characterizing their molecular structures and electronic properties. nih.gov These studies typically involve geometry optimization to find the most stable conformation of the molecule. For instance, calculations on solid benzamide using DFT at the 6-311++G (3df, 3dp) level have provided valuable information on its chemical stability and the energies involved in HOMO-LUMO transitions. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov For a series of substituted phenylacetamide and benzohydrazide (B10538) derivatives, DFT calculations using the B3LYP/6-31G**++ basis set revealed that the electronic charge transfer occurred within the molecules through conjugated paths, a finding supported by HOMO-LUMO analysis. nih.gov
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are useful for identifying the nucleophilic and electrophilic sites within a molecule, which is critical for understanding intermolecular interactions, including those with biological targets. nih.gov
Table 1: Representative DFT-Calculated Properties for Benzamide Derivatives Note: The following data is illustrative and compiled from studies on various benzamide derivatives, not specifically 4-((4-Carbamoylphenyl)methyl)benzamide.
| Property | Description | Typical Values/Observations for Benzamide Analogs |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Varies depending on substituents; electron-donating groups increase HOMO energy. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Varies depending on substituents; electron-withdrawing groups decrease LUMO energy. |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | Typically in the range of 3-6 eV for stable molecules. nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov | Negative potential (red/yellow) is typically located around electronegative atoms like oxygen and nitrogen, indicating nucleophilic regions. Positive potential (blue) is found around hydrogen atoms, indicating electrophilic regions. |
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. acs.org This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.
Numerous studies have employed molecular docking to investigate the binding of benzamide derivatives to various biological targets. For example, N-heteroaryl substituted benzamide derivatives have been docked into the allosteric site of the glucokinase (GK) protein. igi-global.com These studies revealed that the amide group of the benzamide scaffold is essential for forming hydrogen bonds with key residues like Arg63, while the aromatic rings engage in hydrophobic interactions within the binding pocket. igi-global.com
In another study, novel benzamide derivatives were identified as inhibitors of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key targets in Alzheimer's disease research. rsc.org Molecular docking simulations showed that the most promising derivatives exhibited strong binding affinities, with docking scores comparable to known reference ligands. rsc.org
For a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, molecular docking into the active site of human cyclooxygenase-2 (COX-2) helped to rationalize their potent inhibitory activity and selectivity. nih.gov
Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives Note: This table presents findings from studies on various benzamide analogs, as direct data for this compound is unavailable.
| Benzamide Derivative Class | Target Protein | Key Interactions Observed | Reference |
| N-heteroaryl substituted benzamides | Glucokinase (GK) | Hydrogen bonding with Arg63; hydrophobic interactions. | igi-global.com |
| Substituted benzamides | Acetylcholinesterase (AChE) & BACE1 | Favorable binding affinities comparable to reference ligands. | rsc.org |
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamides | Cyclooxygenase-2 (COX-2) | Specific binding modes explaining inhibitory potency. | nih.gov |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides | E. coli dihydroorotase | Favorable interactions with active site amino acid residues. | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Systems
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. tandfonline.com
MD simulations have been successfully applied to study the dynamic behavior of benzamide derivatives in the binding sites of their target proteins. For a benzamide derivative with potential antitumor activity, MD simulations were performed to analyze the stability of the ligand-protein complex. tandfonline.comtandfonline.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were calculated to assess the stability and flexibility of the complex. tandfonline.com
A study on (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- acs.orgtandfonline.comthiazolo[3,2-a]pyridine-3-carboxamide), a compound containing the N-(4-carbamoylphenyl) moiety, utilized MD simulations to examine the stability of its complex with the main protease of SARS-CoV-2. samipubco.com The results indicated that the designed compounds were stable within the active site. samipubco.com
In another example, MD simulations of aryl benzamide derivatives as negative allosteric modulators of mGluR5 helped to elucidate their binding modes and the stability of the "linear" and "arc" configurations within the binding site. nih.gov
Table 3: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
| Parameter | Description | Insights Gained |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. | Indicates the stability of the complex; a stable RMSD suggests the system has reached equilibrium. tandfonline.com |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein and ligand, highlighting key interaction sites. tandfonline.com |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall structure remains compact and folded during the simulation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Quantifies the stability of key hydrogen bonding interactions crucial for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.
Several QSAR studies have been conducted on various series of benzamide derivatives. For a set of dopamine (B1211576) D2 antagonists of the benzamide type, a QSAR model established a relationship between the physicochemical properties of substituents and their in vitro activity, indicating the dominant influence of substituents at the 3-position and the importance of the (S)-configuration in the side chain. nih.gov
In a study of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide analogs as antiulcer agents, a QSAR model was developed to link the molecular structures with their inhibitory activity on H+/K+-ATPase. igi-global.com Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to investigate ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides, providing insights into the structural requirements for potent inhibition. nih.govtandfonline.com
Table 4: Common Descriptors Used in QSAR Models for Benzamide Derivatives
| Descriptor Type | Examples | Information Provided |
| Electronic | Hammett constants, dipole moment, partial charges | Describes the electronic properties of the molecule and its substituents. |
| Steric | Molar refractivity, Taft steric parameters, van der Waals volume | Describes the size and shape of the molecule and its substituents. |
| Hydrophobic | LogP, π constants | Describes the lipophilicity of the molecule, which influences its absorption and distribution. |
| Topological | Connectivity indices, shape indices | Describes the connectivity and branching of the molecule's atomic structure. |
| 3D Descriptors (CoMFA/CoMSIA) | Steric and electrostatic fields | Provides a 3D representation of the structural features that influence activity. nih.gov |
Virtual Screening and Library Design for Novel this compound Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach, combined with rational library design, accelerates the discovery of novel lead compounds.
The benzamide scaffold is a common feature in many compound libraries used for virtual screening. For instance, a structure-based design and in silico screening of a virtual combinatorial library of benzamides were performed to identify inhibitors of the 2-trans enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis. nih.gov This study generated a large virtual library of compounds sharing the N-benzyl-4-((heteroaryl)methyl) benzamide scaffold and screened them using a pharmacophore model, leading to the identification of virtual hits with predicted high potency. nih.gov
In another example, a computational study on benzamide derivatives as glucokinase activators employed virtual screening of the ZINC database to identify novel hit compounds. nih.gov The screening was guided by a pharmacophore model developed from a set of known active compounds. nih.gov Furthermore, the design and synthesis of novel benzamide-type Cereblon binders for the development of PROTACs have been guided by computational analysis of intramolecular bonds and physicochemical properties, leading to a diverse library of linker-functionalized benzamides. nih.govresearchgate.net
The design of new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines as potential protein kinase inhibitors has been guided by structural analysis of known inhibitors, leading to the synthesis and evaluation of a focused library of compounds. nih.gov
These examples highlight how virtual screening and library design, guided by computational models, can be powerful strategies for discovering novel analogs of this compound with desired biological activities.
Advanced Research Applications of 4 4 Carbamoylphenyl Methyl Benzamide in Chemical Science and Technology
Development as Molecular Probes for Biological Research
The benzamide (B126) scaffold is present in a variety of biologically active molecules, and its derivatives have been developed as molecular probes for studying biological systems. For instance, certain benzamide derivatives have been investigated as fluorescent probes for enzymes like histone deacetylases (HDACs). These probes typically consist of a benzamide-containing recognition element that binds to the target enzyme, a fluorophore for signal generation, and a linker.
Given its structure, 4-((4-Carbamoylphenyl)methyl)benzamide could potentially be functionalized to serve as a molecular probe. The phenyl rings could be substituted with fluorophores or other reporter groups. The carbamoyl (B1232498) and amide functionalities could be involved in binding to biological targets through hydrogen bonding. Further research could explore the synthesis of derivatives of this compound and evaluate their potential as probes for various enzymes or receptors.
Utilization as Intermediates in Complex Organic Synthesis
Benzamides are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. nih.gov The amide bond in benzamides can be formed through various methods, and the aromatic ring can be subjected to a variety of chemical transformations.
The compound this compound possesses several reactive sites that could be exploited in complex organic synthesis. The amide and carbamoyl groups can be hydrolyzed or transformed into other functional groups. The methylene (B1212753) bridge could potentially be functionalized, and the phenyl rings can undergo electrophilic substitution reactions. These features make this compound a potentially valuable building block for the synthesis of more complex molecules with desired properties. A series of new 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines, for example, were synthesized in moderate to good yields through reactions involving aromatic aldehydes and 2-(N-substituted carbamoylmethylamino)benzyl alcohols, showcasing the utility of carbamoyl-containing intermediates. researchgate.net
Investigations in Material Science and Supramolecular Assemblies
Benzamide derivatives are known to participate in the formation of well-ordered supramolecular structures through hydrogen bonding and π-π stacking interactions. researchgate.net These non-covalent interactions can lead to the formation of gels, liquid crystals, and other organized assemblies with interesting material properties. Benzene-1,3,5-tricarboxamides, for example, are known to self-assemble into one-dimensional, nanometer-sized rod-like structures. nih.gov
The structure of this compound, with its two amide functionalities and two phenyl rings, suggests its potential to form supramolecular assemblies. The amide and carbamoyl groups can act as hydrogen bond donors and acceptors, while the phenyl rings can engage in π-π stacking. By modifying the substituents on the phenyl rings, it may be possible to tune the self-assembly behavior and create materials with specific optical, electronic, or mechanical properties. The study of benzamide's polymorphic forms has also revealed complex lamellar structures and the formation of helicoidal crystals, indicating the rich supramolecular chemistry of this class of compounds. elsevierpure.comnih.gov
Exploration in Specialized Chemical Inhibition Studies (e.g., Corrosion Inhibitors)
Benzamide and its derivatives have been widely studied as corrosion inhibitors for various metals and alloys in acidic media. semanticscholar.orgresearchgate.net The inhibitory effect of these compounds is generally attributed to their adsorption on the metal surface, which blocks the active corrosion sites. The adsorption process can involve the interaction of the lone pair of electrons on the nitrogen and oxygen atoms of the amide group, as well as the π-electrons of the aromatic ring, with the vacant d-orbitals of the metal atoms.
The presence of both benzamide and carbamoylphenyl groups in this compound suggests its potential as an effective corrosion inhibitor. The multiple hydrogen bonding sites and aromatic rings could lead to strong adsorption on metal surfaces. Studies on simple benzamide have shown significant inhibition efficiency for mild steel in sulfuric acid, acting as a mixed-type inhibitor. scielo.org.za The inhibition efficiency of benzamide derivatives generally increases with their concentration. journalijar.com
| Concentration (g/200mL) | Inhibition Efficiency (%) after 48h |
|---|---|
| 3 | 60 |
| 4 | 70 |
Data derived from a study on the effect of benzamide on mild steel corrosion in sulfuric acid. scielo.org.za
Further research could involve experimental and computational studies to evaluate the corrosion inhibition performance of this compound on different metals and in various corrosive environments. Quantum chemical calculations could also be employed to understand the adsorption mechanism and correlate the molecular structure with the inhibition efficiency.
Q & A
Q. Table 1: SAR of this compound Analogs
| Substituent | IC (Target A) | Notes |
|---|---|---|
| 4-Carbamoyl (Parent) | 12 nM | Reference compound |
| 4-Methoxy | >1 µM | Reduced hydrogen bonding |
| 3-Chloro | 45 nM | Enhanced lipophilicity |
| Data adapted from structural analogs in |
Advanced: What computational approaches are effective for predicting the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB IDs 1ATP, 2SRC). Focus on conserved ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable interactions) .
- QSAR Modeling : Train models with MOE descriptors (e.g., logP, polar surface area) to predict ADMET properties .
Advanced: How can reaction conditions be optimized to minimize side products during scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading (Pd/C vs. Pd(OAc)) to identify robust conditions .
- In-line Monitoring : Use FTIR or ReactIR to track reaction progress and terminate at ~90% conversion .
- Side Product Analysis : Characterize byproducts (e.g., hydrolyzed amides) via LC-MS and adjust pH (maintain pH 7–8) to suppress hydrolysis .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep at −20°C under argon in amber vials to prevent photodegradation and oxidation .
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation peaks .
Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- Radiolabeling : Synthesize C-labeled compound and track metabolites in rat plasma via scintillation counting .
- LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns .
- CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
